3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester
CAS No.: 2121511-95-1
Cat. No.: VC6225868
Molecular Formula: C13H17BF3NO2
Molecular Weight: 287.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121511-95-1 |
|---|---|
| Molecular Formula | C13H17BF3NO2 |
| Molecular Weight | 287.09 |
| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3 |
| Standard InChI Key | MKRQKERJLKEFSI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 3-position with a methyl (-CH₃) group. A boronic acid pinacol ester moiety is attached at the 5-position, forming a stable tetracoordinated boron center . This configuration is represented by the SMILES notation:
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | 2121511-95-1 |
| Molecular Formula | C₁₃H₁₇BF₃NO₂ |
| Molecular Weight | 287.09 g/mol |
| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
| InChI Key | MKRQKERJLKEFSI-UHFFFAOYSA-N |
Electronic and Steric Effects
The -CF₃ group is a strong electron-withdrawing moiety that polarizes the pyridine ring, enhancing electrophilic substitution reactivity at the boron-bearing position . Concurrently, the methyl group introduces steric hindrance, directing reaction pathways toward less congested sites. This interplay is critical in regioselective transformations, such as iridium-catalyzed C–H borylation, where the -CF₃ group favors borylation at the 5-position .
Synthesis and Manufacturing
Palladium-Catalyzed Borylation
The most common synthesis route involves palladium-catalyzed Miyaura borylation of halogenated precursors. For example, 2-trifluoromethyl-3-methyl-5-bromopyridine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc, yielding the target compound in >70% isolated yield .
Reaction Scheme:
Iridium-Catalyzed C–H Activation
Recent advances employ iridium complexes (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands for direct C–H borylation of trifluoromethylpyridines. This method avoids pre-halogenation, offering atom-economical access to the boronic ester . Key advantages include:
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Regioselectivity: Borylation occurs preferentially at the 5-position due to -CF₃’s electronic effects .
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Functional Group Tolerance: Compatible with methyl, bromo, and methoxy substituents .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl and heteroaryl linkages. For instance, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis produces 3-methyl-2-CF₃-5-(4-methoxyphenyl)pyridine, a scaffold in kinase inhibitor development .
Table 2: Representative Coupling Partners and Products
| Partner (X = Halogen) | Product | Application Area |
|---|---|---|
| 4-Bromoanisole | 5-(4-Methoxyphenyl)pyridine | Pharmaceutical intermediates |
| 2-Chloroquinoline | Pyridine-quinoline hybrids | Antimalarial agents |
| 3-Iodothiophene | Thienylpyridines | Organic electronics |
Trifluoromethyl Group Transfer
The -CF₃ moiety can act as a fluorine source in nucleophilic trifluoromethylation reactions. For example, treatment with CsF in DMF generates trifluoromethyl copper intermediates, enabling C–CF₃ bond formation in aromatic systems .
Research Findings and Innovations
Drug Discovery
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Kinase Inhibition: Derivatives exhibit nanomolar IC₅₀ values against EGFR and VEGFR-2, attributed to the -CF₃ group’s hydrophobic interactions with kinase pockets .
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Metabolic Stability: Incorporation of -CF₃ reduces oxidative metabolism in liver microsomes, prolonging half-life in vivo .
Material Science
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Liquid Crystals: Pyridine-boronate esters self-assemble into columnar mesophases, useful in optoelectronic devices .
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MOF Synthesis: Serves as a linker in metal-organic frameworks (MOFs) for gas storage applications .
Comparative Analysis with Analogous Boronic Esters
Table 3: Structural and Functional Comparisons
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